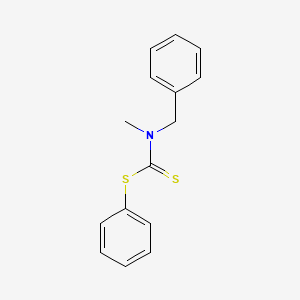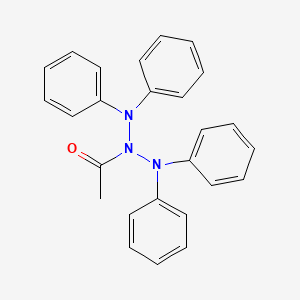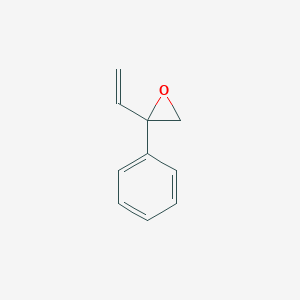![molecular formula C13H30F4O5Si4 B14331587 2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane CAS No. 111731-15-8](/img/structure/B14331587.png)
2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a complex organosilicon compound. This compound is notable for its unique structure, which includes multiple silicon-oxygen bonds and fluorinated side chains. It is used in various scientific and industrial applications due to its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the reaction of heptamethylcyclotetrasiloxane with a fluorinated propyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the silicon-oxygen bonds.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process includes the careful control of temperature and pressure to ensure the desired product yield and purity. The use of high-purity reactants and advanced purification techniques is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silicon-oxygen bonds.
Reduction: Reduction reactions can modify the fluorinated side chains.
Substitution: The compound can undergo substitution reactions where the fluorinated propyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silanols, while substitution reactions can yield a variety of functionalized siloxanes.
Scientific Research Applications
2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in various chemical reactions.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. The fluorinated side chains enhance the compound’s stability and resistance to degradation. The compound’s unique structure allows it to interact with biological membranes and other molecular structures, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4,6,8,8-Heptamethylnonane: A highly branched alkane used as a reference in determining cetane numbers for diesel fuels.
Cyclotetrasiloxane, heptamethyl-: Another organosilicon compound with similar structural features.
Uniqueness
2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane is unique due to its combination of silicon-oxygen bonds and fluorinated side chains. This combination imparts exceptional stability and resistance to chemical and thermal degradation, making it superior to other similar compounds in specific applications.
Properties
CAS No. |
111731-15-8 |
|---|---|
Molecular Formula |
C13H30F4O5Si4 |
Molecular Weight |
454.71 g/mol |
IUPAC Name |
2,2,4,4,6,6,8-heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C13H30F4O5Si4/c1-23(2)19-24(3,4)21-26(7,22-25(5,6)20-23)10-8-9-18-11-13(16,17)12(14)15/h12H,8-11H2,1-7H3 |
InChI Key |
AHZZUAXHQAGWOX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CCCOCC(C(F)F)(F)F)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)
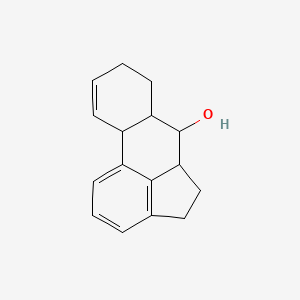

![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
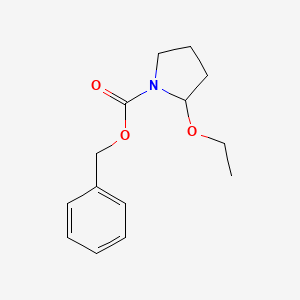
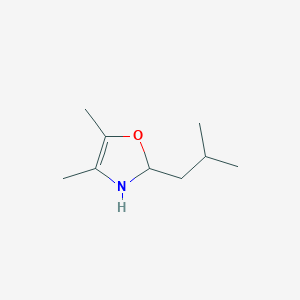


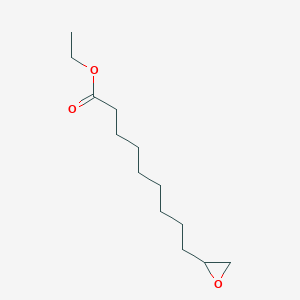
![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)

